ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate is a complex organic compound featuring a pyrrole ring fused to an imidazo[1,5-a]pyridine core, which is further esterified with ethyl carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can enhance the yield and purity of the final product. Continuous flow chemistry techniques may also be employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties. These properties make it a candidate for further research in the development of new therapeutic agents.
Medicine: In the medical field, the compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets suggests that it could be developed into a drug for conditions such as cancer, infections, and inflammation.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in organic electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism by which ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-(1H-pyrrol-2-yl)imidazo[1,5-a]pyridine-1-carboxylate
Ethyl 3-(1H-pyrrol-3-yl)pyrazolo[1,5-a]pyridine-1-carboxylate
Ethyl 3-(1H-pyrrol-3-yl)quinazoline-1-carboxylate
Uniqueness: Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate stands out due to its specific structural features and the resulting biological activities. Its unique combination of pyrrole and imidazo[1,5-a]pyridine rings contributes to its distinct properties compared to similar compounds.
Biological Activity
Ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H13N3O2 and is characterized by its imidazo and pyrrole moieties, which are common in bioactive compounds. The structure is depicted as follows:
The biological activity of this compound can be attributed to several mechanisms:
- JAK Inhibition : Recent studies have identified derivatives of imidazo-pyrrolopyridines that act as potent inhibitors of Janus kinase (JAK) pathways. These pathways are crucial in mediating inflammatory responses and are implicated in various autoimmune diseases .
- Sirtuin Modulation : Sirtuins are a family of proteins involved in cellular regulation and metabolism. This compound may influence sirtuin activity, which has implications for cancer therapy and neuroprotection .
Anticancer Properties
Several studies have demonstrated that compounds similar to this compound exhibit anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : In vitro assays show that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest.
- Selectivity : Some derivatives have shown selectivity for cancer cells over normal cells, which is critical for reducing side effects in therapeutic applications.
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. For instance, it has been suggested that modulation of sirtuins can lead to improved outcomes in models of neurodegenerative diseases such as Huntington's disease by restoring neural functions and reducing neurodegeneration .
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
JAK Inhibition | Potent inhibition in inflammatory pathways | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuroprotection | Restores function in neurodegenerative models |
Case Studies
Case Study 1: JAK Inhibition
A recent study evaluated the efficacy of imidazo-pyrrolopyridine derivatives in inhibiting JAK pathways. The results indicated a significant reduction in pro-inflammatory cytokines in treated models, suggesting potential for treating autoimmune conditions.
Case Study 2: Anticancer Activity
In a series of experiments on breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range, demonstrating its potency as an anticancer agent.
Properties
IUPAC Name |
ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)12-11-5-3-4-8-17(11)13(16-12)10-6-7-15-9-10/h3-9,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBXAGACQFNHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=N1)C3=CNC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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